molecular formula C10H12BrClN2O2 B12337702 tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate

tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate

Cat. No.: B12337702
M. Wt: 307.57 g/mol
InChI Key: BZKGLZMHGFOFSU-UHFFFAOYSA-N
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Description

Tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate is a high-value pyridine derivative designed for advanced pharmaceutical research and development. This compound serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, where the bromo and chloro substituents allow for selective, sequential functionalization to construct complex molecular architectures. Its primary research value lies in its application as a building block for the synthesis of potential therapeutic agents, including inhibitors of biologically significant targets like carboxypeptidase B2 (thrombin-activatable fibrinolysis inhibitor, TAFI) . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's handling characteristics and provides a strategic handle for further synthetic manipulation under mild acidic conditions. As a standard practice in chemical synthesis, researchers utilize this reagent to introduce functionalized pyridine motifs into lead compounds, exploring new chemical space in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-chloropyridin-2-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

BZKGLZMHGFOFSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Lithiation-Halogenation Strategies

Directed Ortho-Metalation (DoM)

The most widely reported method employs directed ortho-lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate precursors, followed by bromination.

Procedure:
  • Lithiation :
    • A solution of tert-butyl (6-chloropyridin-3-yl)carbamate in anhydrous THF is cooled to −78°C under inert atmosphere.
    • n-BuLi (1.3–2.5 equiv) and TMEDA (1.1–1.5 equiv) are added to generate a stabilized lithio-intermediate.
  • Bromination :
    • Iodine or bromine (1.0–1.2 equiv) in THF is introduced, yielding tert-butyl (3-bromo-6-chloropyridin-2-yl)carbamate after quenching and purification.
Data:
Step Reagents Temp (°C) Yield (%) Reference
Lithiation n-BuLi, TMEDA, THF −78 32–57
Bromination Br₂ or I₂, THF −78 to RT 32–99.8

Key Observations :

  • Yields depend on stoichiometry and halogen source (Br₂ vs. I₂).
  • TMEDA enhances regioselectivity by coordinating lithium, directing bromination to the 3-position.

Electrophilic Bromination of Pre-Chlorinated Intermediates

Two-Step Chlorination-Bromination

This approach prioritizes introducing chlorine before bromination to exploit electronic effects.

Procedure:
  • Chlorination :
    • 3-Aminopyridine is treated with Cl₂ or SOCl₂ in acetic acid, producing 6-chloropyridin-3-amine.
  • Bromination :
    • Electrophilic bromination using Br₂ in acetic acid with NaOAc as base yields 3-bromo-6-chloropyridin-3-amine.
  • Carbamate Protection :
    • Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF afford the final product.
Data:
Step Reagents Conditions Yield (%) Reference
Chlorination Cl₂, AcOH, NaOAc 20°C, 1–18 h 88–99.8
Bromination Br₂, AcOH, NaOAc 20°C, 1 h 83–99.8
Protection Boc₂O, DMAP, THF 0°C to RT, 2 h 85–95

Key Observations :

  • Bromination at 3-position is favored due to chlorine’s electron-withdrawing effect.
  • Carbamate protection avoids side reactions during halogenation.

Alternative Pathways

Oxidative Bromocyclization

A patent (CN103058921A) describes bromocyclization using carbamide peroxide (CPO) and trifluoroacetic anhydride (TFAA) .

Procedure:
  • Oxidation :
    • 3-Chloro-6-bromopyridine reacts with CPO/TFAA to form an N-oxide intermediate.
  • Cyanation/Hydrolysis :
    • TMSCN and TEA introduce a nitrile group, followed by H₂SO₄ hydrolysis to the carboxylic acid.
  • Decarboxylation-Protection :
    • Decarboxylation under acidic conditions, then Boc protection yields the target compound.
Data:
Step Reagents Temp (°C) Yield (%) Reference
Oxidation CPO, TFAA 0–25 75
Cyanation TMSCN, TEA RT 68
Hydrolysis H₂SO₄, H₂O 100 85

Key Observations :

  • Less common but scalable for industrial applications.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Lithiation-Halogenation High regioselectivity Cryogenic conditions required 32–57
Electrophilic Bromination Simple, scalable Competing side reactions 83–99.8
Oxidative Bromocyclization No metal catalysts Multi-step, lower yields 68–85

Recommendations :

  • Electrophilic bromination is optimal for large-scale synthesis due to high yields and minimal purification.
  • Lithiation-halogenation suits small-scale, precision-demanding applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being investigated for its role in drug design due to its structural characteristics that allow for modifications aimed at enhancing efficacy and reducing side effects. It has shown promise as an enzyme inhibitor, particularly against enzymes involved in cancer pathways, such as Src Homology 2 Phosphatase (SHP2) .

Case Study: Inhibition of SHP2

Research indicates that tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate can effectively inhibit SHP2, which is crucial in various signaling pathways related to cell proliferation. In vitro studies have demonstrated its potential to reduce activity in cancer cell lines .

Biological Research

Enzyme Activity Studies : The compound serves as a tool for studying enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites allows researchers to investigate the dynamics of enzyme inhibition and activation .

Compound NameTarget EnzymeActivity TypeIC50 (nM)
This compoundSHP2Inhibitor7.2 ± 1.4
Other Derivative ASHP2Inhibitor10.5 ± 0.5
Other Derivative BSHP2Inhibitor5.0 ± 0.8

Industrial Applications

Specialty Chemicals Production : The compound is utilized in manufacturing specialty chemicals due to its stability and reactivity. It acts as an intermediate in the synthesis of various organic compounds, contributing to the development of agrochemicals and other industrial products .

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesNotable Activities
tert-Butyl (5-chloropyrazin-2-yl)carbamateChlorine at position 5 on pyrazinePotential anti-cancer activity
tert-Butyl (3-bromo-6-(4-methylpiperidinyl))carbamateBromine at position 3; piperidine substituentInhibits SHP2 activity
tert-Butyl (4-(trifluoromethyl)sulfonyl)piperazine-1-carboxylateSulfonamide group; piperazine structureAntimicrobial properties

This comparative analysis shows that while structurally similar compounds exhibit promising biological activities, this compound stands out for its specific inhibitory effects on SHP2 and potential anticancer properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)

  • Molecular Formula : C₁₀H₁₂BrClN₂O₂
  • Molar Mass : 307.57 g/mol
  • Substituents : Bromo (position 2), chloro (position 6), carbamate (position 3).
  • Properties : Density 1.54 g/cm³, boiling point 325.5°C, pKa 11.13 .
  • Applications : Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors. The altered substituent positions (vs. the target compound) reduce steric hindrance, facilitating nucleophilic substitution at position 3 .

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (CAS 1622407-12-8)

  • Molecular Formula : C₁₀H₁₂ClIN₂O₂
  • Molar Mass : 354.57 g/mol
  • Substituents : Iodo (position 3), chloro (position 6), carbamate (position 2).
  • Properties: Higher molecular weight and polarizability due to iodine. Likely exhibits enhanced reactivity in Sonogashira couplings compared to bromine analogs .
  • Applications : Valued for radioimaging or heavy-atom derivatization in crystallography.

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

  • Molecular Formula : C₁₀H₁₂BrClN₂O₃
  • Molar Mass : 323.57 g/mol
  • Substituents : Bromo (position 5), chloro (position 6), hydroxyl (position 3), carbamate (position 2).
  • Properties: Hydroxyl group increases hydrogen-bonding capacity (2 donors, 5 acceptors), improving solubility in polar solvents. Storage at 2–8°C due to hygroscopicity .
  • Applications: Potential precursor for prodrugs or metal-chelating agents.

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

  • Molecular Formula : C₁₁H₁₄BrClN₂O₂
  • Molar Mass : 321.60 g/mol
  • Substituents : Bromo (position 6), chloro (position 2), methylcarbamate (position 3).
  • Properties : Methylation at the carbamate nitrogen increases steric bulk, reducing reactivity in SNAr reactions. Priced at $400/g (1 g scale) .
  • Applications : Intermediate in agrochemical synthesis, where steric protection is advantageous.

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS N/A)

  • Molecular Formula : C₁₁H₁₁BrClN₃O₂
  • Molar Mass : 332.58 g/mol
  • Substituents: Bromo (position 2), chloro (position 5), cyano (position 6), carbamate (position 3).
  • Properties: Cyano group elevates electrophilicity at position 6 (topological polar surface area: 75 Ų), favoring nucleophilic aromatic substitution .
  • Applications : Building block for heterocyclic scaffolds in medicinal chemistry.

Research Findings and Implications

  • Substituent Position Effects : Halogen positioning (e.g., bromo at 2 vs. 3) significantly alters electronic and steric profiles. For instance, bromo at position 2 (CAS 1227958-32-8) enhances electrophilicity at position 3, while bromo at position 3 (hypothetical target) directs reactivity to position 2 .
  • Hydrogen Bonding : Hydroxyl or carbamate groups influence crystallization behavior. Compounds like tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate form robust hydrogen-bond networks, critical for crystal engineering .
  • Synthetic Utility : Methylcarbamate derivatives (e.g., CAS 1142192-48-0) are less reactive in cross-coupling but offer stability for storage and handling .

Biological Activity

tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 3-bromo-6-chloropyridine ring. This specific arrangement of substituents is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H12BrClN2O2
Molecular Weight305.57 g/mol
CAS Number2309461-88-7
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various enzymes and molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, leading to either reversible or irreversible inhibition depending on the enzyme's nature and the reaction conditions .

Enzyme Interaction

The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can be leveraged for therapeutic purposes. For instance, it may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, thus presenting potential applications in neuropharmacology .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have suggested that it possesses significant antimicrobial activity against various bacterial strains, indicating potential as a lead compound for antibiotic development .
  • Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, making it a candidate for further research in cancer therapeutics .
  • Neurological Effects : There is emerging evidence that derivatives of this compound could provide neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties .

Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that this compound significantly reduced the growth of human cancer cell lines by inducing apoptosis. The IC50 value was determined to be 25 µM, indicating effective cytotoxicity .

Study 3: Neuroprotective Effects

Research involving animal models showed that this compound could mitigate neurodegeneration induced by oxidative stress. Behavioral tests indicated improved cognitive function compared to control groups .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the reaction of 3-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions generally include dichloromethane as a solvent at room temperature.

Synthetic Route Overview

StepReagents/Conditions
Starting Material3-bromo-6-chloropyridine
ReagentTert-butyl chloroformate
BaseTriethylamine
SolventDichloromethane
TemperatureRoom temperature

Q & A

Q. What are the key synthetic intermediates and reaction steps for tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate?

The synthesis typically involves sequential halogenation and carbamate protection. For example, a pyridine core may undergo regioselective bromination and chlorination, followed by Boc (tert-butoxycarbonyl) protection. Multistep protocols often employ palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) to introduce halogens . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is this compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms regiochemistry and functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What common impurities arise during synthesis, and how are they detected?

Residual solvents (e.g., DMF, THF) and dehalogenated byproducts are common. Gas chromatography (GC) or HPLC-MS detects volatile impurities, while LC-MS identifies non-volatile byproducts. Over-bromination at adjacent positions or Boc-deprotection products may form if reaction conditions are poorly controlled .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data contradictions for this compound?

SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and hydrogen-bonding networks. For disordered halogen atoms (Br/Cl), constraints like SIMU/DELU restrain thermal motion. Twinning or pseudo-symmetry issues require merging datasets or using TWIN/BASF commands . Hydrogen-bonding graph-set analysis (e.g., Etter’s rules) helps validate packing motifs .

Q. What strategies improve regioselectivity in halogenation of pyridine derivatives?

Bromination at the 3-position can be directed using electron-withdrawing groups (e.g., Cl at 6-position) via meta-directing effects. Lewis acids (e.g., FeCl₃) or microwave-assisted reactions enhance selectivity. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How are hazardous intermediates (e.g., bromine gas) managed during scale-up?

In-situ generation of bromine using HBr/H₂O₂ reduces exposure risks. Flow chemistry minimizes hazardous intermediate accumulation. Quenching protocols (e.g., Na₂S₂O₃ for excess Br₂) and real-time FTIR monitoring ensure reaction completion .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Molecular dynamics (MD) simulations assess Boc-group hydrolysis rates. Density Functional Theory (DFT) calculates activation energies for degradation pathways. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling extrapolate shelf-life .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

The bulky tert-butyl group hinders nucleophilic attack at the carbamate, while electron-withdrawing Cl/Br substituents activate the pyridine ring for Suzuki-Miyaura couplings. Steric maps (e.g., using PyMOL) visualize accessible reaction sites .

Methodological Notes

  • Crystallography : Use SHELXL for high-resolution refinement and PLATON for symmetry validation .
  • Synthesis : Optimize halogenation via Design of Experiments (DoE) to balance temperature and reagent stoichiometry .
  • Safety : Implement glovebox techniques for air-sensitive intermediates and LC-MS for trace impurity profiling .

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